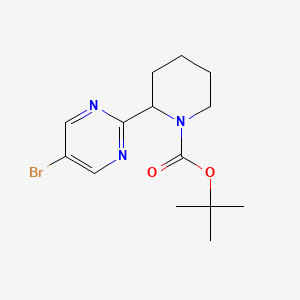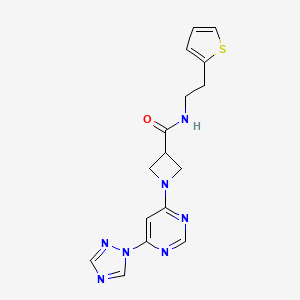
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, also known as TBBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TBBP is a pyrimidine-based inhibitor that targets protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has shown potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of protein kinases that are involved in the growth and proliferation of cancer cells. In neuroscience, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Wirkmechanismus
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate acts as a pyrimidine-based inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting its activity. tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of various protein kinases, including Akt, JNK, and p38.
Biochemical and Physiological Effects:
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit cell growth and induce apoptosis. In neurons, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to enhance synaptic plasticity and memory formation. In immune cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate cytokine production and phagocytosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. However, one of the limitations of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is its low solubility in water, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for further research on tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. One direction is to investigate the potential applications of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in other research fields, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. Finally, further research is needed to understand the long-term effects of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate on cellular and organismal physiology.
Synthesemethoden
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate involves a series of chemical reactions that start with the reaction of tert-butyl 2-(piperidin-1-yl)acetate with 5-bromopyrimidine-2-carboxylic acid. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. The overall yield of the synthesis process is around 50%.
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVTQBONDVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)
